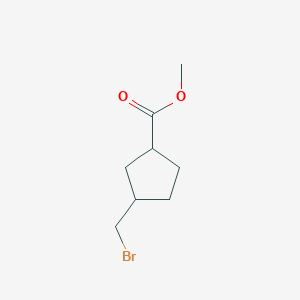

Methyl 3-(bromomethyl)cyclopentanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-(bromomethyl)cyclopentanecarboxylate” is a chemical compound used in various fields such as life sciences, organic synthesis, and environmental measurement . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthetic potential of “this compound” has been demonstrated in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids, and their analogs .Molecular Structure Analysis

The molecular formula of “this compound” is C8H13BrO2 . The average mass is 221.09 Da and the monoisotopic mass is 220.009888 Da .Chemical Reactions Analysis

“this compound” has been used in the allylation of structurally diverse ketones . The allylation products have been used in the target-oriented synthesis of new heterocyclic compounds .Physical And Chemical Properties Analysis

“this compound” is a yellow oil . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of S1P1 Receptor Agonists

"Methyl 3-(bromomethyl)cyclopentanecarboxylate" serves as an intermediate in the synthesis of S1P1 receptor agonists. Wallace et al. (2009) described a scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, demonstrating the utility of these compounds in the synthesis of specific receptor agonists with high enantiomeric and diastereomeric excesses (Wallace et al., 2009).

Environmental Impact and Degradation

Research on methyl bromide, closely related to "this compound," focuses on its environmental impact, particularly its contribution to stratospheric ozone depletion. Yang et al. (2015) explored methods for the destruction of methyl bromide sorbed to activated carbon, including thiosulfate treatment and electrolysis, highlighting potential techniques to mitigate its environmental impact (Yang et al., 2015).

Alternatives to Methyl Bromide

Schneider et al. (2003) and Fields & White (2002) discussed the United States Department of Agriculture-Agricultural Research Service's research on alternatives to methyl bromide for pre-plant and post-harvest pest control. They explored various alternatives, ranging from organic to conventional systems, to replace methyl bromide due to its ozone-depleting properties (Schneider et al., 2003); (Fields & White, 2002).

Molecular Reactions and Applications

Kirillov and Nikiforova (2014) studied the reaction of methyl 1-bromocyclopentanecarboxylate with zinc and 2-arylmethylideneindan-1,3-diones, demonstrating its utility in organic synthesis to produce specific cyclopentane derivatives with potential applications in medicinal chemistry and material science (Kirillov & Nikiforova, 2014).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

methyl 3-(bromomethyl)cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-11-8(10)7-3-2-6(4-7)5-9/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCDRLMUQNCVTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)

![3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride](/img/structure/B2966986.png)

![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)

![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![3-ethyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967000.png)

![2-Chloro-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2967006.png)

![5-chloro-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2967007.png)